2-(2-Aminoquinolin-7-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Aminoquinolin-7-yl)acetic acid typically involves the reaction of 2-aminoquinoline with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Aminoquinolin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives
Scientific Research Applications
2-(2-Aminoquinolin-7-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(2-Aminoquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Aminoquinolin-7-yl)acetic acid can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Quinoline-2-carboxylic acid: Studied for its potential anticancer activities
Each of these compounds has unique properties and applications, making this compound a valuable addition to the quinoline family.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-aminoquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c12-10-4-3-8-2-1-7(6-11(14)15)5-9(8)13-10/h1-5H,6H2,(H2,12,13)(H,14,15) |
InChI Key |
IZLNOOKYITUHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)CC(=O)O |
Origin of Product |
United States |
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